molecular formula C9H9NO B3022787 4-(Methoxymethyl)benzonitrile CAS No. 1515-85-1

4-(Methoxymethyl)benzonitrile

Cat. No.: B3022787
CAS No.: 1515-85-1
M. Wt: 147.17 g/mol
InChI Key: RUWUCOYLNIGKRD-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, where a methoxymethyl group is attached to the para position of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methoxymethyl)benzonitrile can be synthesized through several methods. One common method involves the reaction of 4-bromomethyl-2,6-di-tert-butylphenol with methanol to yield 2,6-di-tert-butyl-4-(methoxymethyl)phenol, which is then converted to this compound. Another method involves the oximating of 4-methoxybenzaldehyde in an organic solvent in the presence of an oximating agent to obtain 4-methoxybenzaldehyde oxime, followed by dehydration in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or diisopropylaminoborane in the presence of lithium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium cyanide or other halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces primary amines.

Scientific Research Applications

4-(Methoxymethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and other biochemical processes.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)benzonitrile involves its interaction with specific molecular targets. For example, a derivative of this compound acts as a reversible inhibitor of lysine-specific demethylase 1 (LSD1), where the cyano group forms a hydrogen bond with a crucial residue for LSD1’s catalytic activity. This interaction inhibits the enzyme’s function, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzonitrile
  • 4-(Trifluoromethyl)benzonitrile
  • 4-Chlorobenzonitrile
  • 4-Methylbenzonitrile

Uniqueness

4-(Methoxymethyl)benzonitrile is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-(methoxymethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWUCOYLNIGKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534726
Record name 4-(Methoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-85-1
Record name 4-(Methoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-(Hydroxymethyl)benzonitrile (6.0 g, 45.09 mmol) was dissolved in THF (60 mL), cooled to −5° C. to −10° C. and treated with sodium hydride (2.16 g, 90.19 mmol). The resulting mixture was stirred for 30 minutes then treated with methyl iodide (9.6 g, 67.65 mmol) at RT for 2 hours. After completion of the reaction (TLC; ethyl acetate/Hexane, 5:5), the mixture was poured into water (50 mL) and extracted with ethyl acetate (3×25 mL). The separated organic layers were combined, dried over Na2SO4 and concentrated in vacuo. The crude compound was purified by gradient flash chromatography, eluting with 5% ethyl acetate in hexane to afford 4-(methoxymethyl)benzonitrile (6.7 g, 90%).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Name
ethyl acetate Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4-(hydroxymethyl)benzonitrile (5 g, 37.6 mmol) in DMF (100 mL) was added iodomethane (7.03 mL, 113 mmol) and NaH (1.502 g, 37.6 mmol). The reaction aged at rt for 2 h and was then partitioned between EtOAc and H2O. The organic layer was separated and washed with H2O (2×), brine, dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography on silica gel gradient eluted with 0-20% EtOAc/hexane to afford the title compound. HPLC/MS: 148.1 (M+1); Rt=2.28 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.03 mL
Type
reactant
Reaction Step One
Name
Quantity
1.502 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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